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Compound of Interest

N-hydroxy-N-(2-
Compound Name:
methylphenyl)propanamide

CAS No.: 151826-41-4

Cat. No.: B125090

Get Quote

Executive Summary

N-hydroxy-N-(2-methylphenyl)propanamide (also known as N-propionyl-N-hydroxy-o-
toluidine) is a synthetic N-arylhydroxamic acid derivative. Its biological activity is defined by two
distinct, concentration-dependent mechanisms:

» Toxicological Bioactivation (Genotoxicity): It acts as a substrate for cytosolic N,O-
acyltransferases (NAT/AHAT) and sulfotransferases (SULT). These enzymes convert the N-
hydroxy moiety into an unstable ester (N-acetoxy/sulfoxy), which undergoes heterolytic
cleavage to generate a highly electrophilic nitrenium ion. This ion covalently binds to DNA,
primarily at the C8 position of guanine, initiating mutagenesis.

e Pharmacological Inhibition (Metalloenzymes): The hydroxamic acid functional group (-
CON(OH)-) functions as a bidentate chelator and redox-active pharmacophore. It potently
inhibits iron-dependent enzymes such as Lipoxygenase (LOX) and Peroxidases by reducing
the active site ferric ion (
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) to the inactive ferrous state (

) or by trapping the metal in a stable chelate complex.

Chemical Identity & Physicochemical Properties

Understanding the MoA requires a precise definition of the molecular architecture, particularly
the steric influence of the ortho-methyl group.

Property Value / Description Impact on Mechanism
N-hydroxy-N-(2- Defines the core amide
IUPAC Name .
methylphenyl)propanamide scaffold.

Unique identifier for literature

CAS Number 151826-41-4 _
retrieval.

Molecular Formula MW: 179.22 g/mol .

) ) ) Responsible for metal

Functional Group N-Arylhydroxamic Acid ] )
chelation and redox cycling.
Induces torsion in the N-phenyl

. bond, reducing coplanarity and

Steric Features ortho-Methyl (o-Tolyl) ) N
affecting resonance stability of
the nitrenium ion.
At physiological pH (7.4), a
fraction exists as the

Acidity (pKa) ~8.5- 9.0 (N-OH) hydroxamate anion (

), enhancing metal binding.

Mechanism 1: Metabolic Bioactivation &
Genotoxicity

This pathway describes the compound's transformation into a DNA-damaging agent. This is the
"Miller & Miller" mechanism of chemical carcinogenesis, relevant for toxicological screening of
amide drugs and pesticides.
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Enzymatic Activation

The compound is not directly reactive toward DNA. It requires metabolic activation:

e N,O-Acyltransfer: The enzyme Arylhydroxamic Acid N,O-Acyltransferase (AHAT) (often
cytosolic NAT1/NAT?2) catalyzes the transfer of the propionyl group from the nitrogen to the
oxygen.

o Reaction:
o This generates an unstable N-acyloxyarylamine.

» Sulfation: Alternatively, Sulfotransferases (SULTSs) transfer a sulfate group from PAPS to the
hydroxy! group.

o Reaction:

Formation of the Nitrenium lon

The N-acyloxy or N-sulfoxy intermediates are unstable leaving groups. They undergo
spontaneous heterolytic cleavage of the N-O bond.

e Leaving Group: Propionate (

) or Sulfate (

).

o Reactive Species: An electrophilic Nitrenium lon (
).
o The positive charge is delocalized into the aromatic ring (ortho/para positions).

o The ortho-methyl group provides steric bulk but also stabilizes the cation via inductive
effects (
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DNA Adduct Formation

The nitrenium ion attacks nucleophilic centers on DNA bases.
e Primary Target: The C8 atom of Deoxyguanosine (dG).
e Adduct Structure: N-(deoxyguanosin-8-yl)-N-(2-methylphenyl)propanamide.

o Consequence: The bulky adduct causes a conformational distortion (syn-conformation of
guanine), leading to replication errors (G

T transversions) and potential carcinogenesis.

Pathway Visualization (DOT)
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Figure 1: Metabolic bioactivation pathway leading to genotoxic DNA adducts.

Mechanism 2: Metalloenzyme Inhibition
(Pharmacology)

Beyond toxicology, this compound acts as an inhibitor of enzymes containing redox-active
metal centers, specifically Lipoxygenases (LOX) and Peroxidases.
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Mechanism: Reductive Inactivation & Chelation
Lipoxygenases contain a non-heme iron active site that cycles between
(inactive) and
(active).
e Reductive Inactivation: The N-hydroxy group (

) is a reducing agent. It donates an electron to the active site ferric ion (

), reducing it to the ferrous state (

).

o Reaction:
o This uncouples the catalytic cycle, halting the oxidation of arachidonic acid to leukotrienes.

o Chelation: The hydroxamic acid moiety forms a stable 5-membered ring complex with the
metal ion, physically blocking substrate access.

o Binding Mode: Bidentate coordination via the carbonyl oxygen and the hydroxamate
oxygen.

Structure-Activity Relationship (SAR)

e N-Propionyl Group: The 3-carbon chain provides optimal lipophilicity (LogP ~2.0) for
penetrating the hydrophobic active site channel of 5-LOX, often superior to the more
hydrophilic N-acetyl analogs.

e 0-Methyl Group: Provides steric selectivity. While it may reduce potency slightly compared to
unsubstituted analogs due to steric clash, it increases metabolic stability against hydrolysis
by amidases.

Experimental Protocols

The following protocols provide self-validating systems to confirm the described mechanisms.
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Protocol A: Synthesis of N-Hydroxy-N-(2-
methylphenyl)propanamide

Objective: Produce high-purity substrate for biological assays. Reagents: o-Nitrotoluene, Zinc
dust, Ammonium chloride, Propionyl chloride, Sodium bicarbonate.

¢ Reduction: Dissolve o-nitrotoluene (10 mmol) in 50% EtOH/Water. Add

(1.2 eq). Add Zn dust (2.0 eq) portion-wise at
. Stir for 1h. Filter ZnO. Extract with ether to obtain N-o-tolylhydroxylamine.

o Validation: Tollen’s test (positive silver mirror) confirms hydroxylamine.
e Acylation: Dissolve the hydroxylamine in diethyl ether containing saturated

(biphasic system). Add propionyl chloride (1.0 eq) dropwise at

o Critical Step: Maintain low temperature to prevent O-acylation (formation of the ester).
 Purification: Separate organic layer, dry over
, and evaporate. Recrystallize from benzene/petroleum ether.
o QC:
-NMR must show diagnostic peaks:
2.1 (s, Ar-CH3),
1.1 (t, CH3-ethyl),

2.4 (q, CH2-ethyl).

Protocol B: Assessment of 5-Lipoxygenase Inhibition

Obijective: Quantify the

for enzyme inhibition.
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e Enzyme Prep: Use recombinant human 5-LOX or purified leukocytes.
o Assay Buffer: 50 mM Tris-HCI (pH 7.4), 2 mM

, 10
ATP.
e Reaction:

o Incubate enzyme with test compound (0.1 - 100

) for 5 min at room temperature.

o Initiate reaction by adding Arachidonic Acid (substrate, 100

o Detection: Monitor the increase in absorbance at 234 nm (formation of 5-HPETE conjugated
diene).

o Calculation: Plot % Inhibition vs. Log[Concentration].
o Expectation: A sigmoidal dose-response curve.

values for N-arylhydroxamic acids are typically in the low micromolar range (1-10

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. N-hydroxy-N-(2-methylphenyl)propanamide|RUO [benchchem.com]

 To cite this document: BenchChem. [Technical Guide: Mechanism of Action of N-Hydroxy-N-
(2-methylphenyl)propanamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b125090/docs#technical-guide-mechanism-of-action-
of-n-hydroxy-n-2-methylphenyl-propanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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